molecular formula C47H89N2O9P B1502578 18:1 Caproylamine PE CAS No. 110796-31-1

18:1 Caproylamine PE

Cat. No.: B1502578
CAS No.: 110796-31-1
M. Wt: 857.2 g/mol
InChI Key: OVCGTEBXOCFVEO-OHRCZFALSA-N
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Description

18:1 Caproylamine PE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both amide and phosphate groups, making it an interesting subject for research in organic chemistry and biochemistry.

Mechanism of Action

Target of Action

The primary target of 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate, also known as 18:1 Caproylamine PE, is the biological phospholipid membrane . This compound is a liposome that simulates the biological phospholipid membrane . Liposomes are the main component of vesicles with concentric phospholipid bilayer membranes .

Mode of Action

The compound interacts with its target, the biological phospholipid membrane, by integrating into the membrane structure . Highly polar water-soluble payloads can be trapped in the internal aqueous space of liposomes, while lipophilic payloads can partition into and become part of the lipid bilayer . This property is especially useful for delivering antisense oligonucleotides, as it can overcome problems such as inefficient cellular uptake and rapid loss in the body .

Biochemical Pathways

The compound affects the delivery of drugs and other substances to cells. By integrating into the phospholipid bilayer of liposomes, it can facilitate the delivery of both water-soluble and lipophilic payloads . This can affect various biochemical pathways, depending on the specific payloads being delivered.

Pharmacokinetics

As a liposome, it is known to improve the bioavailability of payloads by facilitating their delivery across biological barriers .

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific payloads being delivered. For example, when used to deliver antisense oligonucleotides, it can help overcome issues such as inefficient cellular uptake and rapid loss in the body .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic and light-sensitive . Therefore, it should be stored under recommended conditions to maintain its stability .

Biochemical Analysis

Biochemical Properties

2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in lipid metabolism, such as lipases and phospholipases, facilitating the hydrolysis of lipid molecules. Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing downstream signaling events .

Cellular Effects

The effects of 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to activate specific signaling pathways that promote cell proliferation and survival, while inhibiting pathways that lead to apoptosis . Furthermore, it affects gene expression by regulating the transcription of genes involved in lipid metabolism and inflammatory responses .

Molecular Mechanism

At the molecular level, 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate exerts its effects through various binding interactions with biomolecules. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, thereby modulating their activity . Changes in gene expression are also observed, with the compound influencing the transcription of genes involved in key cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate change over time. The compound exhibits stability under certain conditions, but it can degrade over time, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cell proliferation and survival . At high doses, toxic or adverse effects may be observed, including cell death and tissue damage . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve desired outcomes without causing harm .

Metabolic Pathways

2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate is involved in various metabolic pathways, including lipid metabolism and energy production. It interacts with enzymes such as lipases and phospholipases, facilitating the breakdown of lipid molecules . Additionally, it influences metabolic flux and metabolite levels, contributing to the regulation of cellular energy balance .

Transport and Distribution

Within cells and tissues, 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it exerts its effects . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 18:1 Caproylamine PE typically involves multiple steps. The initial step often includes the preparation of the amide intermediate, which is then reacted with a phosphate derivative under controlled conditions. Common reagents used in these reactions include amines, carboxylic acids, and phosphoric acid derivatives. The reaction conditions usually require specific temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, which are crucial for commercial applications. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

18:1 Caproylamine PE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like alkyl halides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new alkyl or aryl derivatives.

Scientific Research Applications

18:1 Caproylamine PE has numerous applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it useful in studying biological processes, such as enzyme interactions and membrane dynamics.

    Industry: The compound can be used in the development of new materials, such as polymers and surfactants, due to its amphiphilic nature.

Comparison with Similar Compounds

Similar Compounds

  • **18:1 Caproylamine PE
  • **2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl sulfate
  • **2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl carbonate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

2-(6-azaniumylhexanoylamino)ethyl [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H89N2O9P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-37-46(51)55-42-44(43-57-59(53,54)56-41-40-49-45(50)36-32-31-35-39-48)58-47(52)38-34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,44H,3-16,21-43,48H2,1-2H3,(H,49,50)(H,53,54)/b19-17-,20-18-/t44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCGTEBXOCFVEO-OHRCZFALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCNC(=O)CCCCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H89N2O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677161
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

857.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110796-31-1
Record name 2-[(6-Azaniumylhexanoyl)amino]ethyl (2R)-2,3-bis{[(9Z)-octadec-9-enoyl]oxy}propyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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